2,3-Dichloro-5-methylcinnamic acid
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Overview
Description
2,3-Dichloro-5-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a methyl group at the 5th position on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methylcinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2,3-Dichloro-5-methylcinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The presence of chlorine atoms and the methyl group on the phenyl ring can enhance its binding affinity to specific targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorocinnamic acid: Lacks the methyl group at the 5th position.
5-Methylcinnamic acid: Lacks the chlorine atoms at the 2nd and 3rd positions.
2,3-Dichloro-4-methylcinnamic acid: Has a methyl group at the 4th position instead of the 5th.
Uniqueness
2,3-Dichloro-5-methylcinnamic acid is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H8Cl2O2 |
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Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,3-dichloro-5-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-9(13)14)10(12)8(11)5-6/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
NVNYUPNYXYVHDR-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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